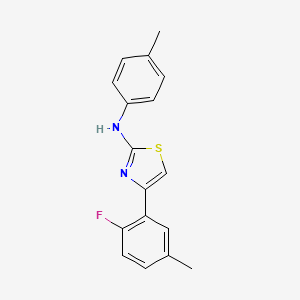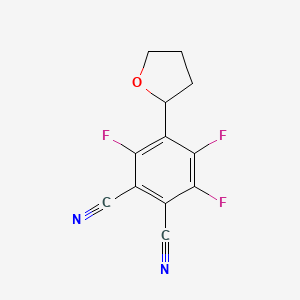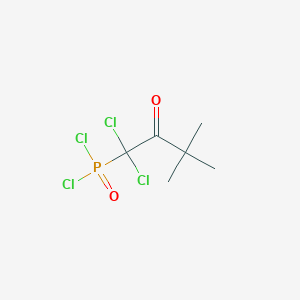
(1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of two chlorine atoms, a phosphonic dichloride group, and a 3,3-dimethyl-2-oxobutyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride typically involves the chlorination of precursor compounds. One common method is the chlorination of dimethyl methylphosphonate using thionyl chloride, which is catalyzed by various amines . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. The use of sulfuryl chloride as an oxidizing agent is another method employed in the synthesis . These methods are optimized for efficiency and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for various applications.
化学反応の分析
Types of Reactions
(1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thionyl chloride, sulfuryl chloride, and various nucleophiles. The reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of chlorine atoms can lead to the formation of phosphonic acid derivatives, while oxidation reactions can produce different phosphonic compounds.
科学的研究の応用
(1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives.
Biology: The compound’s reactivity makes it useful in biochemical studies, where it can be used to modify biomolecules.
Medicine: Research into its potential medicinal applications is ongoing, with studies exploring its use in drug development.
Industry: The compound is used in the production of various industrial chemicals, including flame retardants and plasticizers.
作用機序
The mechanism of action of (1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride involves its reactivity with nucleophiles and other chemical species. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds.
類似化合物との比較
Similar Compounds
Methylphosphonyl dichloride: Similar in structure but with different reactivity and applications.
Dimethyl methylphosphonate: A precursor used in the synthesis of (1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial settings.
特性
CAS番号 |
61211-67-4 |
|---|---|
分子式 |
C6H9Cl4O2P |
分子量 |
285.9 g/mol |
IUPAC名 |
1,1-dichloro-1-dichlorophosphoryl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C6H9Cl4O2P/c1-5(2,3)4(11)6(7,8)13(9,10)12/h1-3H3 |
InChIキー |
YOIFZIOETOAPDP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)C(P(=O)(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl-](/img/structure/B14592296.png)


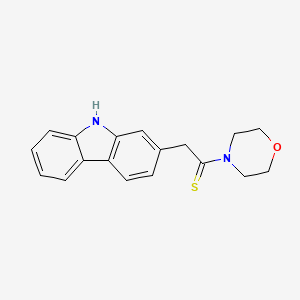
![N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14592309.png)
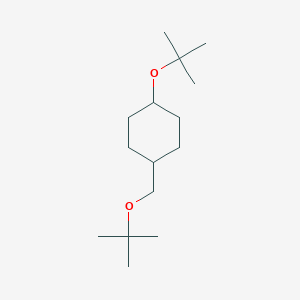
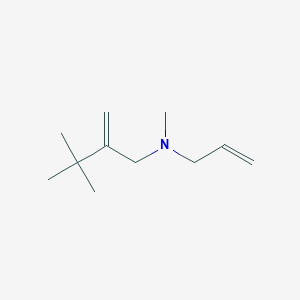
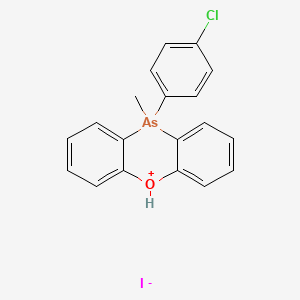
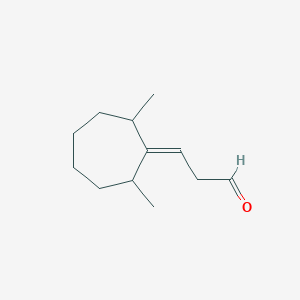
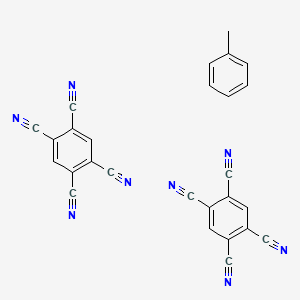
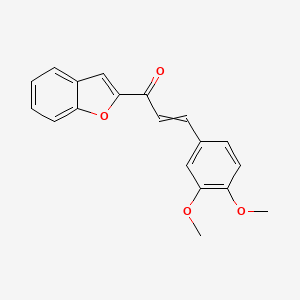
methyl}(ethoxymethoxy)oxophosphanium](/img/structure/B14592358.png)
